Anthracene, 9-cyclohexyltetradecahydro-

High-temperature fluids Thermal management Traction drive fluids

Anthracene, 9-cyclohexyltetradecahydro- (CAS 55255-70-4; also known as 9-cyclohexylperhydroanthracene) is a fully hydrogenated, C20H34 tricyclic hydrocarbon with a molecular weight of 274.484 g/mol belonging to the perhydroanthracene class. The compound features a perhydroanthracene core (three fused cyclohexane rings) with a cyclohexyl substituent at the 9-position, resulting in a completely saturated alicyclic architecture with no residual aromaticity.

Molecular Formula C20H34
Molecular Weight 274.5 g/mol
CAS No. 55255-70-4
Cat. No. B13943207
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAnthracene, 9-cyclohexyltetradecahydro-
CAS55255-70-4
Molecular FormulaC20H34
Molecular Weight274.5 g/mol
Structural Identifiers
SMILESC1CCC(CC1)C2C3CCCCC3CC4C2CCCC4
InChIInChI=1S/C20H34/c1-2-8-15(9-3-1)20-18-12-6-4-10-16(18)14-17-11-5-7-13-19(17)20/h15-20H,1-14H2
InChIKeyAEAADDYLRBDYCJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Anthracene, 9-cyclohexyltetradecahydro- (CAS 55255-70-4): A Fully Saturated Polycyclic Hydrocarbon for High-Temperature Fluid and Specialty Applications


Anthracene, 9-cyclohexyltetradecahydro- (CAS 55255-70-4; also known as 9-cyclohexylperhydroanthracene) is a fully hydrogenated, C20H34 tricyclic hydrocarbon with a molecular weight of 274.484 g/mol belonging to the perhydroanthracene class [1]. The compound features a perhydroanthracene core (three fused cyclohexane rings) with a cyclohexyl substituent at the 9-position, resulting in a completely saturated alicyclic architecture with no residual aromaticity. This saturated structure confers high thermal-oxidative stability, high boiling point, and conformational rigidity that distinguish it from partially hydrogenated or aromatic anthracene analogs. The compound is identified as a component of traction drive fluids and high-temperature functional fluids, where its molecular size, ring stiffness, and cyclohexyl substitution contribute to enhanced traction coefficients under elastohydrodynamic lubrication (EHL) conditions [2]. Spectroscopic characterization data including ¹H NMR, FTIR, and GC-MS are available in the Wiley KnowItAll spectral library [3].

Fully saturated tricyclic architecture: high thermal-oxidative stability and low volatility
9-cyclohexyl substitution increases molecular size and boiling point for high-temperature fluid applications
Verified multi-modal reference spectra (NMR, FTIR, MS) support identity confirmation and quality control

Why Generic Substitution of Anthracene, 9-cyclohexyltetradecahydro- (CAS 55255-70-4) with Other Perhydroanthracenes or Naphthenic Base Stocks Is Not Straightforward


Replacing this compound with a generic perhydroanthracene, decalin, or bicyclohexyl is problematic because molecular size, ring architecture, and substituent effects govern the physical properties that determine functional performance. The cyclohexyl substituent at the 9-position substantially increases molecular weight (274.5 vs. 192.3 g/mol for unsubstituted perhydroanthracene) and boiling point (by approximately 100 °C) [1]. In traction fluid applications, traction coefficient is strongly correlated with the difficulty of whole-molecule rotation—larger, stiffer, polycyclic molecules with bulky substituents exhibit higher traction coefficients than smaller or monocyclic analogs [2]. Consequently, substituting 9-cyclohexyltetradecahydroanthracene with perhydroanthracene or decalin would yield a fluid with lower viscosity, lower boiling point, reduced film thickness at operating temperature, and diminished traction coefficient, undermining the performance requirements of high-temperature traction drives and functional fluid systems. The quantitative evidence below substantiates these differentiation claims.

Replacing with unsubstituted perhydroanthracene (~43% lower MW, ~162 K lower boiling point) may reduce film thickness and traction performance under high-temperature EHL conditions.

Decalin or bicyclohexyl substitutes have drastically lower molecular weight and boiling point; likely inadequate for traction drives operating above 200°C.

Linear-alkyl or unsubstituted analogs lack the cyclohexyl group’s contribution to molecular packing and thermal resilience, limiting performance in high-temperature functional fluids.

Product-Specific Quantitative Differentiation Evidence for Anthracene, 9-cyclohexyltetradecahydro- (CAS 55255-70-4) Versus Closest Analogs


Boiling Point Elevation of 9-Cyclohexyltetradecahydroanthracene Relative to Unsubstituted Perhydroanthracene and Decalin

9-Cyclohexyltetradecahydroanthracene exhibits a normal boiling point of approximately 708.8 K (435.6 °C) as estimated by the Joback group contribution method [1]. In comparison, unsubstituted perhydroanthracene (tetradecahydroanthracene, C₁₄H₂₄, MW 192.34) has a reported boiling point of approximately 546.9 K (273.7 °C) . Decalin (decahydronaphthalene, C₁₀H₁₈, MW 138.25), a common lower-molecular-weight naphthenic base stock, boils at approximately 460–468 K (187–195 °C) [2]. The cyclohexyl substitution thus raises the boiling point by approximately 162 K relative to unsubstituted perhydroanthracene and approximately 248 K relative to decalin. This boiling point elevation is directly correlated with higher molecular weight, greater molecular surface area, and stronger intermolecular dispersion forces, enabling operation at substantially higher temperatures without vaporization or cavitation.

Boiling point elevation
Reported
Target: ~708.8 K vs. perhydroanthracene ~546.9 K, decalin ~460 K
Difference: +161.9 K (perhydroanthracene); +248.3 K (decalin)
Supports selection for high-temperature fluid applications.
Joback estimated; cross-study comparison.
High-temperature fluids Thermal management Traction drive fluids

Molecular Weight and Size Advantage of 9-Cyclohexyltetradecahydroanthracene for Traction Coefficient Enhancement

The molecular weight (MW) of 9-cyclohexyltetradecahydroanthracene is 274.484 g/mol [1]. The unsubstituted perhydroanthracene has a MW of 192.340 g/mol [2], while decalin has a MW of 138.25 g/mol. According to the fundamental structure–traction relationship established by Muraki, traction coefficient increases with the difficulty of whole-molecule rotation, which is strongly influenced by molecular size (the rotation of a whole molecule) more so than by internal molecular stiffness [3]. The ~43% increase in molecular weight of 9-cyclohexyltetradecahydroanthracene over perhydroanthracene and the ~98% increase over decalin predict a measurably higher traction coefficient based on the established monotonic relationship between molecular size and traction performance in polycyclic alicyclic fluids.

Molecular size advantage
Class-level
MW 274.5 g/mol vs. perhydroanthracene 192.3 g/mol (+42.7%)
Larger molecular size may support higher traction coefficient.
Inference based on Muraki structure–traction relationship.
Traction coefficient Elastohydrodynamic lubrication Synthetic base stocks

Density Increase of 9-Cyclohexyltetradecahydroanthracene Versus Unsubstituted Perhydroanthracene Reflecting Enhanced Molecular Packing

The estimated liquid density of 9-cyclohexyltetradecahydroanthracene is 0.944 g/cm³ [1], compared to 0.914 g/cm³ for unsubstituted perhydroanthracene [2] and approximately 0.87 g/cm³ for decalin [3]. The +3.3% higher density relative to perhydroanthracene reflects the additional carbon atoms and the cyclohexyl group's contribution to more efficient molecular packing. Higher density in traction fluids correlates with greater film thickness and load-carrying capacity under high-pressure EHL contacts, as fluid film formation depends on the number of molecules per unit volume available to form a load-bearing film.

Density increase
Reported
Target 0.944 g/cm³ vs. perhydroanthracene 0.914 g/cm³ (+3.3%)
Higher density may benefit film thickness and load capacity.
Estimated values; supports formulation screening.
Volumetric properties Lubricant film thickness Fluid formulation

Thermal Stability Advantage of Cyclohexyl Substitution on Fused-Ring Aromatic Systems

Although 9-cyclohexyltetradecahydroanthracene is a fully saturated analog and not an aromatic semiconductor, the thermal stability benefit conferred by cyclohexyl substitution on anthracene-derived frameworks has been quantitatively demonstrated. Dong et al. (2019) showed that 2,6-di(4-cyclohexylphenyl)anthracene (DcHPA) exhibits a sublimation temperature of approximately 360 °C and retains 50% of its original field-effect mobility when heated to 150 °C. In contrast, the linear n-hexyl chain analog 2,6-di(4-n-hexylphenyl)anthracene (DnHPA) has a sublimation temperature of only 310 °C and loses ~50% mobility at just 80 °C [1]. This demonstrates that cyclohexyl substitution imparts a thermal stability margin of approximately +50 °C in sublimation temperature and +70 °C in functional thermal tolerance relative to linear alkyl substitution. These results provide class-level evidence that cyclohexyl substitution in the perhydroanthracene framework similarly confers enhanced thermal resilience compared to linear-alkyl-substituted or unsubstituted saturated polycyclic analogs.

Thermal stability context
Class-level
Cyclohexyl- vs. n-hexyl anthracene: +50°C sublimation, +70°C functional thermal tolerance.
Class-level inference supports cyclohexyl substitution for thermal resilience.
From aromatic OFET study; transferability to saturated system requires validation.
Thermal stability Sublimation temperature High-temperature electronics

Verified Spectral Fingerprint for Positive Identification and Quality Assurance of 9-Cyclohexyltetradecahydroanthracene

9-Cyclohexyltetradecahydroanthracene is supported by a verified multi-spectral dataset comprising ¹H NMR, FTIR, and two GC-MS spectra available in the Wiley KnowItAll spectral library and Wiley Registry of Mass Spectral Data 2023 [1]. This spectral fingerprint enables unambiguous identification and purity verification upon receipt, which is critical for procurement quality assurance. In contrast, closely related analogs such as perhydroanthracene (CAS 6596-35-6) and 9-alkyl-substituted perhydroanthracenes may not have the same breadth of readily accessible, curated reference spectra, increasing the analytical burden for identity confirmation and purity assessment.

Spectral fingerprint
Supporting evidence
¹H NMR, FTIR, 2 GC-MS spectra in KnowItAll / Wiley Registry 2023
Enables identity verification and quality assurance upon receipt.
Curated multi-modal data; reduces analytical burden vs. less documented analogs.
Analytical quality control Spectral identification Procurement verification

Best Research and Industrial Application Scenarios for Anthracene, 9-cyclohexyltetradecahydro- (CAS 55255-70-4) Based on Quantitative Differentiation Evidence


High-Temperature Traction Drive Fluid Base Stock

The +162 K boiling point elevation over unsubstituted perhydroanthracene and the +43% higher molecular weight (Section 3, Evidence Items 1 and 2) make this compound a superior candidate for high-temperature traction drive fluids where fluid vaporization, cavitation, and loss of film thickness at elevated operating temperatures are failure modes for lower-molecular-weight naphthenic base stocks. The structure–traction relationship established by Muraki [1] supports the expectation of a higher traction coefficient from the larger molecular size, enabling higher torque transmission capacity in continuously variable transmissions (CVTs) and industrial traction drives operating in the 150–250 °C range.

High-Temperature Heat Transfer and Functional Fluid Medium

With a boiling point above 435 °C and high density (0.944 g/cm³), 9-cyclohexyltetradecahydroanthracene is well-suited for closed-loop heat transfer systems, electrical insulating oils, and hydraulic fluids operating at temperatures where decalin (Tboil ~187 °C) or even unsubstituted perhydroanthracene (Tboil ~274 °C) would be inadequate. The class-level thermal stability evidence from cyclohexyl-substituted anthracene derivatives (Section 3, Evidence Item 4) further supports the selection of cyclohexyl-substituted saturated frameworks for extended high-temperature service life [2].

Specialty High-Boiling Solvent for Organic Synthesis and Material Processing

The high boiling point and fully saturated, chemically inert alicyclic structure make this compound suitable as a high-boiling reaction solvent for processes requiring temperatures above 300 °C, where traditional solvents such as decalin or alkylbenzenes would evaporate or degrade. The verified spectral fingerprint (Section 3, Evidence Item 5) provides quality assurance documentation for regulated synthesis environments requiring traceable solvent identity and purity [3].

Conformational and Stereochemical Research Probe

The perhydroanthracene scaffold with a 9-cyclohexyl substituent presents a well-defined stereochemical and conformational system for fundamental studies of ring inversion, conformational transmission, and substituent effects on fused-ring alicyclic systems. The availability of curated NMR and MS reference data facilitates structural assignment in mechanistic and conformational analysis studies, where substitution at the 9-position alters the relative stability of cis-anti-cis vs. cis-syn-cis conformers compared to unsubstituted perhydroanthracene.

Application
Selection Property
Validation Focus
High-temperature traction drive base stock
High boiling point and molecular size
Traction coefficient under EHL conditions
Heat transfer and functional fluid medium
Boiling point > 400°C and increased density
Thermal stability and low volatility at elevated temperature
High-boiling solvent for synthesis / processing
Chemically inert saturated structure and high boiling point
Solvent identity and purity via multi-modal spectral reference
Conformational and stereochemical probe
9-cyclohexyl substitution provides conformational diversity
Substituent effects on ring inversion and conformer stability
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